Ajuganipponin A

Descripción general

Descripción

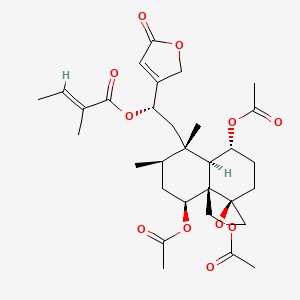

Ajuganipponin A is a natural product that can be isolated from the aerial parts of Ajuga nipponensis . It has been found to exhibit antifeedant activity against larvae of the Egyptian cotton leafworm .

Molecular Structure Analysis

Ajuganipponin A has a molecular formula of C31H42O11 . Its molecular weight is 590.66 g/mol . The structure of Ajuganipponin A is consistent with H-NMR .Physical And Chemical Properties Analysis

Ajuganipponin A is a powder . It has a molecular formula of C31H42O11 and a molecular weight of 590.66 g/mol . The compound is stable and soluble, but specific solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .Aplicaciones Científicas De Investigación

Traditional Medicine

The genus Ajuga has been used as folk medicines effective for rheumatic fevers, dysentery, malaria, hypertension, diabetes and gastrointestinal disorders .

Anti-Inflammatory Agents

The genus Ajuga also serves as anthelmintic, astringent, febrifuge diuretic, antifungal and anti-inflammatory agents . For instance, a 70% ethanol extract of A. bracteosa whole plants exhibits a remarkable and dose-dependent anti-inflammatory activity .

Antibacterial and Antifungal Applications

Compounds isolated from the genus Ajuga display antibacterial and antifungal activities.

Anti-Plasmodial and Cytotoxic Applications

These compounds also show antiplasmodial and cytotoxic, antitumor promoting activities.

Vasoconstricting and Enzyme-Inhibitory Applications

They have vasoconstricting and enzyme-inhibitory activities.

6. Insect Antifeeding and Insect Molting Inhibitory Applications The genus Ajuga has attracted attention since the report in 1976 that Ajuga remota grown in Kenya is not attacked by African armyworms and contains three moderately strong antifeedants . Reports of the isolation of neoclerodanes and phytoecdysteroids, as the insect allelochemicals responsible for antifeedant activity from this genus, have appeared . They have insect molting inhibitory and insect antifeeding activities.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ajuganipponin A is a natural product that can be isolated from the aerial parts of Ajuga nipponensis . It has been found to exhibit antifeedant activity against larvae of the Egyptian cotton leafworm . .

Mode of Action

It is known to have antifeedant activity, suggesting it may interact with biological targets in the larvae of the Egyptian cotton leafworm to deter feeding

Biochemical Pathways

Given its antifeedant activity, it is plausible that it may influence pathways related to feeding behavior in the Egyptian cotton leafworm larvae . More detailed studies are required to fully understand the biochemical implications of Ajuganipponin A’s activity.

Result of Action

Ajuganipponin A’s primary known effect is its antifeedant activity against larvae of the Egyptian cotton leafworm . This suggests that the compound may induce changes at the molecular and cellular levels that deter feeding in these organisms.

Propiedades

IUPAC Name |

[(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h8,12,18,23-25,27H,9-11,13-16H2,1-7H3/b17-8+/t18-,23-,24+,25+,27-,29+,30+,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNMHXILDVKBPL-BEEMTZEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CC[C@]23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ajuganipponin A | |

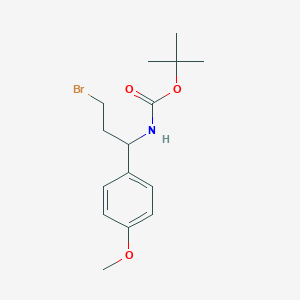

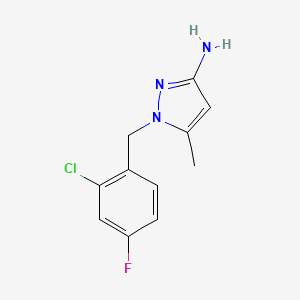

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)

![[5-(4-Fluorophenyl)-2-furyl]methylamine](/img/structure/B3038870.png)

![1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038873.png)

![[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B3038874.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde](/img/structure/B3038876.png)

![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)